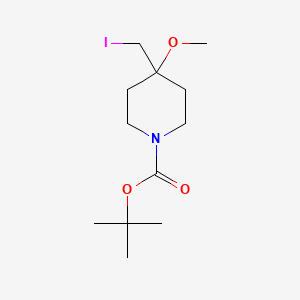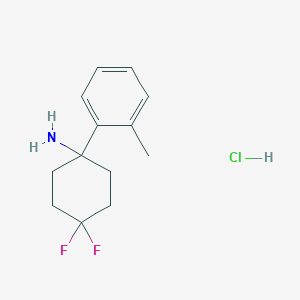
4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride is a chemical compound with the molecular formula C13H18ClF2N . It has a molecular weight of 261.74 .
Molecular Structure Analysis
The molecular structure of 4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride consists of a cyclohexane ring with two fluorine atoms attached at the 4,4-positions. An o-tolyl group (a methyl group and an amine group attached to a benzene ring) is attached at the 1-position of the cyclohexane ring .Applications De Recherche Scientifique
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds, such as those derived from cyclohexane, are pivotal in organic chemistry and materials science due to their unique chemical properties. For instance, the synthesis and properties of organosoluble polyimides based on 1,1-bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]cyclohexane highlight the application of fluorinated cyclohexane derivatives in creating polymers with excellent thermal stability and solubility in organic solvents. These materials exhibit potential for advanced applications in electronics and coatings due to their low dielectric constants and moisture absorption rates (Yang, Su, & Hsiao, 2004).
Electrochemical Applications
Fluoroorganic compounds are also instrumental in electrochemical applications. The study on electrochemical properties of novel ionic liquids, including derivatives of aliphatic quaternary ammonium salts with fluoro groups, indicates the usefulness of such compounds in electric double layer capacitors (EDLCs). These materials, due to their wide potential windows and high ionic conductivities, improve the performance and durability of EDLCs, making them suitable for energy storage applications (Sato, Masuda, & Takagi, 2004).
Photolytic and Catalytic Properties
The photolysis of 3-aryl-3-(trifluoromethyl)diazirines, including compounds structurally similar to 4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride, reveals their utility in generating singlet carbenes, which are crucial intermediates in organic synthesis. These studies demonstrate how fluorinated compounds can be used in photoaffinity labeling, offering a method for studying biological molecules and reactions (Platz et al., 1991).
Advanced Material Synthesis
The development of advanced materials through the manipulation of fluorinated cyclohexane derivatives is evident in the creation of luminescent mono- and binuclear cyclometalated platinum(II) complexes. These complexes, derived from structurally related compounds, showcase potential in optoelectronic applications due to their significant luminescent properties (Lai et al., 1999).
Propriétés
IUPAC Name |
4,4-difluoro-1-(2-methylphenyl)cyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N.ClH/c1-10-4-2-3-5-11(10)12(16)6-8-13(14,15)9-7-12;/h2-5H,6-9,16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVOYVMODKWYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCC(CC2)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-o-tolylcyclohexanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-dichlorophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2495354.png)
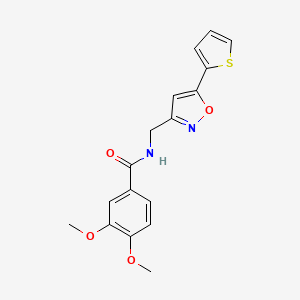
![Ethyl 4-[3-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanoylamino]benzoate](/img/structure/B2495357.png)
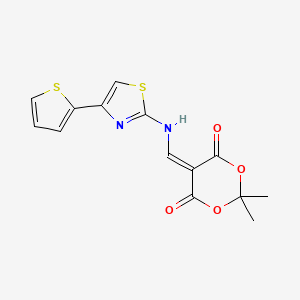

![3-(2-chloro-6-fluorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2495364.png)
![N-(2-fluorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2495366.png)

![1-(2,5-dimethylbenzyl)-3-phenyl[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
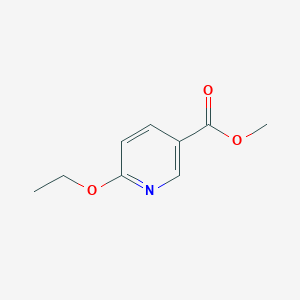
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2495372.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495373.png)
